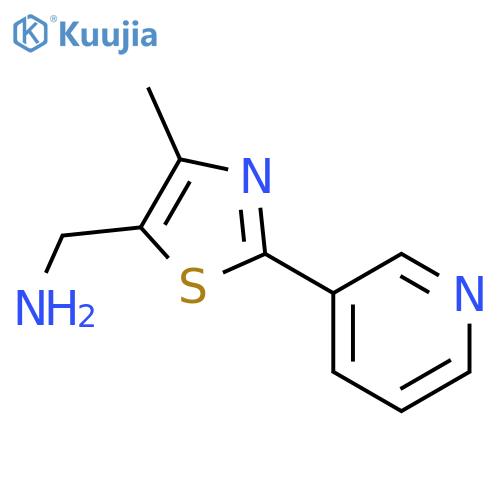Cas no 1082141-24-9 ((4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine)

1082141-24-9 structure
商品名:(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- (4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanamine
- (4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine
- (4-methyl-2-(3-pyridyl)-1,3-thiazol-5-yl)methylamine
- (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
- [4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
- AG-D-24409
- CC74113
- CTK4A5911
- MolPort-008-469-015
- SBB093514
- 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
- 1082141-24-9
- AKOS011690180
- DTXSID70651684
- DB-353455
- (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine , 97%
- (4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine
- MFCD11559721
- (4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine
-
- インチ: InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3
- InChIKey: DWRDCMSQIACDMZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(SC(=N1)C2=CN=CC=C2)CN
計算された属性
- せいみつぶんしりょう: 205.06700
- どういたいしつりょう: 205.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 80.04000
- LogP: 2.67250
(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB573235-1g |
(4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine, 97%; . |
1082141-24-9 | 97% | 1g |
€389.70 | 2024-08-02 | |
| abcr | AB573235-5g |
(4-Methyl-2-pyridin-3-yl-thiazol-5-yl)-methylamine, 97%; . |
1082141-24-9 | 97% | 5g |
€1370.30 | 2024-08-02 |
(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1082141-24-9 ((4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1082141-24-9)(4-Methyl-2-pyrid-3-yl-1,3-thiazol-5-yl)methylamine

清らかである:99%/99%
はかる:1g/5g
価格 ($):231/812